Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-3-32-24(31)21-18-13-33-22(26-19(29)12-15-6-8-16(25)9-7-15)20(18)23(30)28(27-21)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMWFPCDMNLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound belongs to a class of thienopyridazines, characterized by a unique structure that facilitates interaction with biological targets. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Antimicrobial Activity : Analogous thieno[3,4-d]pyridazine derivatives have shown promising antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens .
Table 1: Summary of Biological Activities
Case Studies
-
Acetylcholinesterase Inhibition :
A study conducted by Alipour et al. demonstrated that related compounds showed significant inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's IC50 values ranged from 0.11 nM to several micromolar concentrations, indicating high potency compared to standard treatments like donepezil . -
Antimicrobial Screening :
Elrazaz et al. synthesized various thieno[2,3-d]pyrimidine derivatives and found that those structurally similar to our compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential role for this compound in developing new antimicrobial agents .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes. -
Anticancer Properties
Research indicates that thieno[3,4-d]pyridazine derivatives can inhibit cancer cell proliferation. Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may act by inducing apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific oncogenic signaling pathways. -
Neuroprotective Effects
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects. Inhibitors of acetylcholinesterase are critical in treating neurodegenerative diseases like Alzheimer’s disease by increasing acetylcholine levels in the brain. Studies involving molecular docking and enzyme assays could provide insights into its efficacy in this area.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thieno[3,4-d]pyridazine derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the side chains significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
A series of thieno[3,4-d]pyridazine derivatives were synthesized and evaluated for their anticancer properties in vitro. The results demonstrated that specific derivatives led to a significant reduction in cell viability in various cancer cell lines, suggesting a promising avenue for further development.
Data Table: Summary of Biological Activities
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[3,4-d]pyridazine ring system is constructed via a [4+2] cycloaddition between 3-aminothiophene-2-carboxylates and α-ketoamides. For example, ethyl 3-amino-4-cyano-5-(p-tolyl)thiophene-2-carboxylate reacts with N-(4-chlorophenyl)-2-oxoacetamide in ethanol under reflux conditions, catalyzed by piperidine (5–8 hours). This step proceeds through a tandem Knoevenagel condensation and intramolecular cyclization, yielding the dihydrothieno[3,4-d]pyridazine scaffold.
Reaction Conditions
Oxidation to the 4-Oxo Derivative
The 4-oxo group is introduced by treating the cyclized intermediate with aqueous hydrogen peroxide (30%) in acetic acid at 50–60°C for 2–3 hours. This step oxidizes the C4 position without affecting the ester or amide functionalities.
Functionalization at Position 5: Amide Coupling
Activation of 2-(4-Chlorophenyl)acetic Acid
The 4-chlorophenylacetamido group is introduced via coupling of 2-(4-chlorophenyl)acetyl chloride with the 5-amino intermediate. The acid chloride is prepared by treating 2-(4-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux (1 hour), followed by solvent evaporation.
Amide Bond Formation
The 5-amino group of the thieno[3,4-d]pyridazine reacts with 2-(4-chlorophenyl)acetyl chloride in dry tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature (12–18 hours).
Characterization Data
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).
- ¹H NMR (DMSO-d₆) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, p-tolyl CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 8H, aromatic H).
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Comparative studies using ethanol, dimethylformamide (DMF), and acetonitrile reveal that ethanol provides optimal solubility for both the aminothiophene and α-ketoamide precursors, facilitating higher cyclization yields.
Catalytic Systems
Piperidine outperforms other bases (e.g., pyridine, DBU) in promoting the Knoevenagel condensation, likely due to its moderate basicity and ability to stabilize enolate intermediates.
Purification and Isolation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (9:1). This two-step process removes unreacted starting materials and regioisomeric byproducts.
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may yield [2,3-b] or [3,4-d] fused systems, necessitating careful control of electron-withdrawing groups on the thiophene ring.
- Ester Hydrolysis : Prolonged exposure to acidic or basic conditions during oxidation or coupling steps can hydrolyze the ethyl carboxylate, requiring pH monitoring.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the thieno[3,4-d]pyridazine core. Key steps include:
- Amide coupling : Reacting the core with 2-(4-chlorophenyl)acetic acid using coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Esterification : Introducing the ethyl carboxylate group via refluxing with ethyl chloroformate in anhydrous THF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while elevated temperatures (60–80°C) accelerate ring closure .
Critical factors : Impurity profiles are sensitive to reaction time and stoichiometry; excess reagents can lead to byproducts like unsubstituted pyridazines .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the p-tolyl (δ 7.2–7.4 ppm, aromatic protons) and 4-chlorophenylacetamido (δ 2.8–3.2 ppm, methylene adjacent to carbonyl) groups. The thieno[3,4-d]pyridazine core shows distinct deshielded signals at δ 8.1–8.5 ppm .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a calculated m/z of 510.08 (C25H20ClN3O4S) should match experimental data .
- IR spectroscopy : Validate carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural analogs:
- Neuroprotection : Test inhibition of glutamate-induced cytotoxicity in SH-SY5Y cells at 10–50 µM .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Enzyme inhibition : Screen against kinases (e.g., JAK3, EGFR) using fluorescence polarization assays .
Note : Include cytotoxicity controls (e.g., MTT assay) to rule out nonspecific effects .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Answer:
Contradictions often arise from substituent variations. For example:
| Substituent (Position 5) | Activity Trend | Source |
|---|---|---|
| 2-Cyclohexylacetamido | Strong adenosine receptor binding (Ki = 12 nM) | |
| 4-Nitrobenzamido | Reduced potency (Ki = 480 nM) | |
| 3-Methoxybenzamido | Moderate anti-inflammatory IC50 = 8 µM | |
| Methodological insight : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO2) to assess charge distribution effects on target binding . |
Advanced: What computational strategies predict binding modes to adenosine receptors?
Answer:
- Molecular docking : Use AutoDock Vina with receptor PDB 3REY. The acetamido group forms hydrogen bonds with Asn253, while the p-tolyl moiety occupies a hydrophobic pocket .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD >2.5 Å indicates poor binding .
- Free energy calculations : Apply MM-PBSA to quantify contributions of van der Waals interactions (~60%) vs. electrostatic forces (~30%) .
Advanced: How can conflicting NMR data for diastereomers be resolved?
Answer:
If stereoisomerism arises during synthesis (e.g., at the 3,4-dihydrothieno ring):
- Chiral HPLC : Use a Daicel CHIRALPAK IC column with hexane:isopropanol (85:15) to separate enantiomers .
- NOESY NMR : Identify spatial proximity between the p-tolyl group and the thieno ring protons to confirm configuration .
Case study : A 2023 study resolved a 1:1 diastereomer mixture by correlating NOE cross-peaks with calculated DFT structures .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Ester-to-amide conversion : Replace the ethyl carboxylate with a tert-butylamide group to reduce esterase-mediated hydrolysis .
- Deuterium labeling : Substitute labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .
- Prodrug design : Mask the 4-oxo group as a phosphate ester for enhanced solubility and targeted release .
Advanced: How do crystallographic data inform polymorph screening?
Answer:
- X-ray diffraction : Resolve the 3D arrangement of the p-tolyl and chlorophenyl groups. A 2025 study reported a monoclinic P21/c space group with π-π stacking (3.8 Å) between aromatic rings .
- DSC/TGA : Identify stable polymorphs by comparing melting points (e.g., Form I melts at 218°C vs. Form II at 205°C) .
Practical note : Polymorph stability in PBS (pH 7.4) correlates with bioavailability; screen under biorelevant conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
